4-(dimethylsulfamoyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Description
The exact mass of the compound this compound is 387.12527733 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-21(2)27(25,26)17-10-8-14(9-11-17)19(24)20-15-12-18(23)22(13-15)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTLKLADMSWFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylsulfamoyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a dimethylsulfamoyl group attached to a benzamide, along with a pyrrolidinone moiety. This unique configuration may contribute to its biological properties, particularly in modulating enzyme activity and receptor interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H25N3O4S |
| Molecular Weight | 357.47 g/mol |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways. The dimethylsulfamoyl group may enhance binding affinity to target enzymes.
- Neurotransmitter Modulation : The pyrrolidine structure is known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Biological Activity Studies
Recent studies have highlighted various biological activities associated with compounds structurally similar to this compound:
- Antimicrobial Activity : Research indicates that related compounds exhibit significant antimicrobial properties, which may extend to this compound as well.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be evaluated for similar activities.
Case Study: Anticancer Activity
A study investigating the anticancer properties of pyrrolidine derivatives found that certain modifications led to increased cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, indicating that this compound could potentially exhibit similar effects.
Research Findings
Research has focused on the synthesis and evaluation of biological activity for similar compounds. Findings suggest:
- Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit enzymes critical for cancer metabolism, such as proteases and kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
